![molecular formula C11H11Cl2FN2O2 B14009559 N-([(3-Chloro-4-fluoroanilino)carbonyl]oxy)butanimidoylchloride](/img/structure/B14009559.png)
N-([(3-Chloro-4-fluoroanilino)carbonyl]oxy)butanimidoylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its molecular formula C11H11Cl2FN2O2 and a molecular weight of 293.12 g/mol . It is a derivative of aniline, featuring both chloro and fluoro substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(3-chloro-4-fluoroanilino)carbonyl]oxy}butanimidoyl chloride typically involves the reaction of 3-chloro-4-fluoroaniline with butanimidoyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-{[(3-chloro-4-fluoroanilino)carbonyl]oxy}butanimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of corresponding aniline derivatives and butanoic acid.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Dichloromethane, toluene, and ethanol are commonly used solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted aniline derivative, while coupling reactions would produce biaryl compounds .
Scientific Research Applications
N-{[(3-chloro-4-fluoroanilino)carbonyl]oxy}butanimidoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biological molecules, such as proteins, through covalent attachment.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-{[(3-chloro-4-fluoroanilino)carbonyl]oxy}butanimidoyl chloride exerts its effects involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is due to the presence of the chloro and fluoro substituents, which make the compound electrophilic and susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- **N-{[(3-chloro-4-fluoroanilino)carbonyl]oxy}butanoic acid
- **N-{[(3-chloro-4-fluoroanilino)carbonyl]oxy}butanamide
- **N-{[(3-chloro-4-fluoroanilino)carbonyl]oxy}butylamine
Uniqueness
N-{[(3-chloro-4-fluoroanilino)carbonyl]oxy}butanimidoyl chloride is unique due to its specific combination of chloro and fluoro substituents, which confer distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in various chemical syntheses and applications .
Properties
IUPAC Name |
(1-chlorobutylideneamino) N-(3-chloro-4-fluorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2FN2O2/c1-2-3-10(13)16-18-11(17)15-7-4-5-9(14)8(12)6-7/h4-6H,2-3H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDZWPMTYCIHBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NOC(=O)NC1=CC(=C(C=C1)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(Anilinothiocarbamoylamino)thiocarbamoyl]benzamide](/img/structure/B14009477.png)
![n-(Propan-2-yl)-n-[2-(prop-2-en-1-yloxy)ethyl]propan-2-amine](/img/structure/B14009480.png)
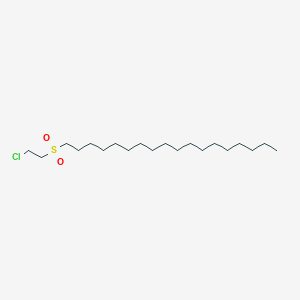
![1-[2-[2-(2-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14009493.png)
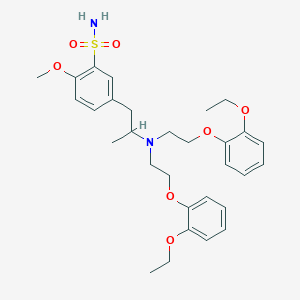
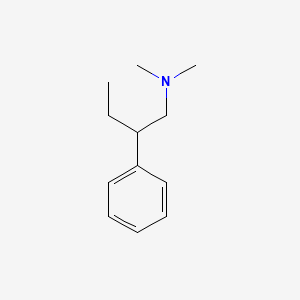
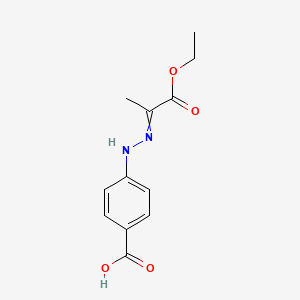

![5-Bromo-7-methoxypyrazolo[1,5-a]pyridine](/img/structure/B14009512.png)
![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009515.png)

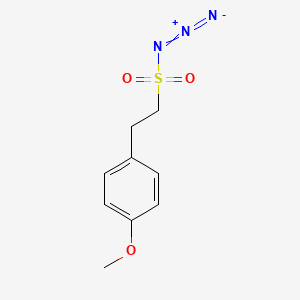

![2-chloro-N-(2-chloroethyl)-N-[(2,4-dimethylphenyl)methyl]ethanamine;hydrochloride](/img/structure/B14009533.png)
